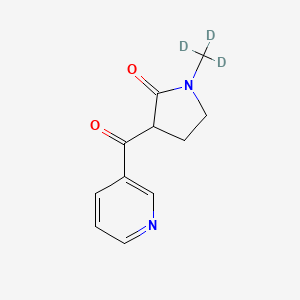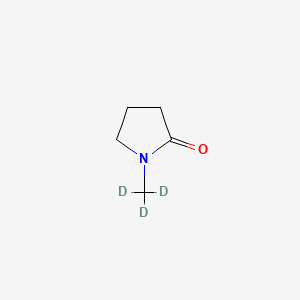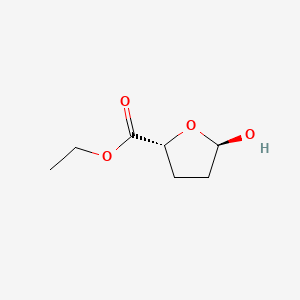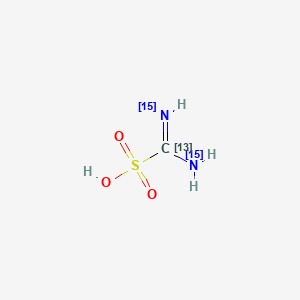
Oxo Sotalol Hydrochloride
Overview
Description
Oxo Sotalol Hydrochloride is a methanesulfonanilide derivative known for its significant role as an antiarrhythmic agent. It is primarily used to treat life-threatening ventricular arrhythmias and to maintain normal sinus rhythm in patients with atrial fibrillation or flutter . This compound exhibits both beta-adrenergic blocking and potassium channel inhibiting properties, making it a unique and effective medication in the management of cardiac arrhythmias .
Mechanism of Action
Target of Action
Oxo Sotalol Hydrochloride primarily targets the rapid potassium channels and beta-1 adrenoceptors in the myocardium . The rapid potassium channels play a crucial role in the repolarization phase of the cardiac action potential, while beta-1 adrenoceptors are involved in regulating the heart rate and force of contraction .
Mode of Action
This compound acts as a competitive inhibitor of the rapid potassium channels . This inhibition lengthens the duration of action potentials and the refractory period in the atria and ventricles . The inhibition of rapid potassium channels increases as heart rate decreases, which is why adverse effects like torsades de points are more likely to be seen at lower heart rates .
Additionally, this compound also has beta adrenergic receptor blocking activity . This beta-blocking ability further prolongs action potentials . These actions combine to produce a negative inotropic effect that reduces the strength of contractility of muscle cells in the heart .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cardiac action potential pathway . By inhibiting the rapid potassium channels and blocking beta-1 adrenoceptors, this compound prolongs the action potentials, thereby affecting the electrical conduction system of the heart .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). It is excreted in urine as unchanged drug . The clearance of this compound is dependent on renal function .
Result of Action
The molecular and cellular effects of this compound’s action include the lengthening of the duration of action potentials and the refractory period in the atria and ventricles . This results in a slower heart rate and reduced strength of contractility of muscle cells in the heart . It also leads to an extension of the QT interval, which is associated with the induction of arrhythmia in patients .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can interact with this compound and potentially alter its effects . Additionally, patient-specific factors such as renal function can impact the clearance and thus the bioavailability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxo Sotalol Hydrochloride involves the reaction of methanesulfonamide with 4-(1-hydroxy-2-(isopropylamino)ethyl)phenol. The reaction typically occurs in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt . The process can be summarized as follows:
- Methanesulfonamide is reacted with 4-(1-hydroxy-2-(isopropylamino)ethyl)phenol.
- Hydrochloric acid is added to form the hydrochloride salt.
- The product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and related substances .
Chemical Reactions Analysis
Types of Reactions: Oxo Sotalol Hydrochloride undergoes several types of chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH₄) can be used as a reducing agent.
Substitution: Strong nucleophiles such as sodium methoxide (NaOCH₃) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction typically results in the formation of secondary amines.
Substitution: Substitution reactions can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oxo Sotalol Hydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Metoprolol: A selective beta-blocker used to treat hypertension and angina.
Xarelto (Rivaroxaban): An anticoagulant used to prevent blood clots.
Comparison:
Properties
IUPAC Name |
N-[4-[2-(propan-2-ylamino)acetyl]phenyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,13-14H,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJCHLFPMKTGCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204314 | |
| Record name | Oxo sotalol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5576-49-8 | |
| Record name | Methanesulfonamide, N-[4-[2-[(1-methylethyl)amino]acetyl]phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5576-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxo sotalol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005576498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxo sotalol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-[[(1-methylethyl)amino]acetyl]phenyl]-, monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXO SOTALOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376S9KZ5JO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














